2,2,2-Trifluoroethane-1-sulfinamide
Description
This compound is part of a broader class of sulfonamide/sulfinamide derivatives, which are pivotal in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties imparted by fluorine substituents. According to American Elements, it is available in high-purity grades (up to 99.999%), suggesting applications in precision industries such as semiconductor manufacturing or advanced drug synthesis .
Properties
IUPAC Name |
2,2,2-trifluoroethanesulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NOS/c3-2(4,5)1-8(6)7/h1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJUCYNOWRPOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethane-1-sulfinamide typically involves the reaction of trifluoroethanol with sulfinyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. The general reaction scheme is as follows:
CF3CH2OH+SOCl2→CF3CH2SOCl+HCl
CF3CH2SOCl+NH2OH→CF3CH2SONH2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethane-1-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethane-1-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The sulfinamide group can form hydrogen bonds and participate in various chemical reactions, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2,2,2-Trifluoroethane-1-sulfinamide with structurally analogous compounds, focusing on molecular features, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Applications/Use Cases | Purity Grades Available |
|---|---|---|---|---|---|
| This compound | C₂H₅F₃NOS | Not specified | -CF₃CH₂-, -S(O)NH₂ | High-purity materials, life sciences | 99%–99.999% |
| 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide | C₉H₁₀F₃NO₂S | 1251239-12-9 | -CF₃Ph-, -SO₂NH₂ | Pharmaceutical intermediates | Not specified |
| 2-(3-Fluorophenoxy)ethane-1-sulfonamide | C₈H₁₀FNO₃S | 1342501-53-4 | -OPh-F, -SO₂NH₂ | Research chemicals | Not specified |
| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C₃H₂F₆O₃S | 6226-25-1 | -CF₃CH₂-, -OSO₂CF₃ | Reactive intermediates, fluorination | Not specified |
Key Observations:
Structural Differences: Fluorine Substitution: The trifluoroethyl group in this compound provides strong electron-withdrawing effects, enhancing stability and reactivity compared to non-fluorinated analogs like ethane-1-sulfonamide. Functional Group Variation: Sulfinamides (-S(O)NH₂) differ from sulfonamides (-SO₂NH₂) in oxidation state, impacting their nucleophilicity and biological activity. For example, 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide (sulfonamide) is likely more stable but less reactive than the sulfinamide analog .
Applications: this compound’s high-purity availability suggests niche roles in electronics or catalysis, whereas phenyl- or phenoxy-substituted analogs (e.g., 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide) are intermediates in drug synthesis (e.g., triflusulfuron-methyl derivatives) . The trifluoromethanesulfonate ester (CAS 6226-25-1) is a potent leaving group, used in fluorination reactions, contrasting with sulfinamides’ role as chiral auxiliaries or ligands .
Physicochemical Properties: Limited data exists for sulfinamides, but sulfonamides generally exhibit higher melting points and lower solubility in polar solvents due to stronger hydrogen bonding. For instance, 2-(3-Fluorophenoxy)ethane-1-sulfonamide (C₈H₁₀FNO₃S) has a molar mass of 219.23 g/mol, with solubility likely modulated by the phenoxy group .
Research Findings and Industrial Relevance
- Synthetic Utility : Sulfinamides are superior to sulfonamides in asymmetric synthesis due to their configurational stability. The trifluoroethyl group in this compound may enhance enantioselectivity in catalytic processes .
- Agrochemical Relevance : Compounds like triflusulfuron-methyl (a triazine sulfonamide) highlight the importance of fluorinated sulfonamides in herbicide development, though this compound’s role here remains unexplored .
- Material Science : High-purity fluorinated sulfinamides could serve as precursors for fluoropolymer coatings or ionic liquids, leveraging fluorine’s thermal and chemical resistance .
Biological Activity
2,2,2-Trifluoroethane-1-sulfinamide is a sulfinamide compound with the potential for various biological activities. Its unique trifluoromethyl and sulfinamide functional groups suggest a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is C₂H₄F₃NO₂S. The trifluoromethyl group (CF₃) is known for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biomolecules. The sulfinamide group allows for the formation of hydrogen bonds, enhancing its potential interactions with various biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₂H₄F₃NO₂S |
| Trifluoromethyl Group | Strong electron-withdrawing group |
| Sulfinamide Group | Capable of forming hydrogen bonds |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group imparts unique electronic properties that affect reactivity. The sulfinamide moiety can participate in various chemical reactions and form hydrogen bonds, which are crucial for binding to biological macromolecules.
Case Studies and Research Findings
- Antibacterial Activity : Research indicates that sulfonamides exhibit significant antibacterial effects against a range of pathogens. While specific studies on this compound are scarce, its structural properties may confer similar activities.
- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its unique chemical structure and potential bioactivity. Ongoing research aims to elucidate its role in drug development and synthesis of more complex molecules.
- Environmental Impact : As a member of the fluorinated compounds family, there are concerns regarding the environmental persistence and bioaccumulation of such substances. Studies have shown that similar compounds can accumulate in biological systems and potentially lead to adverse health effects .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity | Key Features |
|---|---|---|
| This compound | Potential antibacterial | CF₃ group enhances reactivity |
| Sulfanilamide | Antibacterial | Classic sulfonamide antibiotic |
| N-trifluoromethanesulfonamide | Antimicrobial | Similar structural properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
